An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propan-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)propan-2-amine (CAS RN: 17797-10-3), a fluorinated analog belonging to the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's key characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of quantitative data and visual workflows to support laboratory investigation.
Introduction
2-(4-Fluorophenyl)propan-2-amine is a synthetic compound and a structural derivative of phenethylamine. The incorporation of a fluorine atom at the para-position of the phenyl ring and gem-dimethyl groups at the alpha-carbon significantly influences its electronic properties, lipophilicity, and metabolic stability compared to unsubstituted analogs. Such modifications are of significant interest in medicinal chemistry for modulating pharmacological activity and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is fundamental for any research involving this molecule, from predicting its behavior in biological systems to developing suitable formulations and analytical methods.
Core Physicochemical Properties
The physicochemical data for 2-(4-Fluorophenyl)propan-2-amine and its common hydrochloride salt are summarized below. These values are derived from computational models and available supplier data.
| Property | Value (for free base) | Value (for hydrochloride salt) | Data Source |
| Molecular Formula | C₉H₁₂FN | C₉H₁₃ClFN | [1][2] |
| Molecular Weight | 153.20 g/mol | 189.66 g/mol | [1][2] |
| Appearance | Not specified (likely liquid) | Solid | |
| LogP (calculated) | 2.02 | Not applicable | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Not applicable | [1] |
| Hydrogen Bond Donors | 1 | 2 (as ammonium) | [1] |
| Hydrogen Bond Acceptors | 1 | 1 | [1] |
| Rotatable Bonds | 1 | 1 | [1] |
| SMILES | NC(C)(C)C1=CC=C(F)C=C1 | NC(C)(C)C1=CC=C(F)C=C1.Cl | [1] |
| InChI Key | NCSRKGARCQLHHL-UHFFFAOYSA-N | NCSRKGARCQLHHL-UHFFFAOYSA-N |
Experimental Protocols
While specific experimental data for all properties of 2-(4-Fluorophenyl)propan-2-amine is not extensively published, the following sections detail standard, robust methodologies for their determination, adapted from protocols for similar small molecules.[3][4]
Synthesis: Reductive Amination Approach
A common and effective method for synthesizing α,α-disubstituted amines is through reductive amination of a corresponding ketone.[5]
Protocol:
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Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq). Stir the mixture at room temperature.
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Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, quench by the slow addition of 2M HCl. Remove the methanol under reduced pressure.
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Purification: Basify the aqueous residue with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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Final Product: The crude amine can be further purified by column chromatography or distillation to yield pure 2-(4-Fluorophenyl)propan-2-amine.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes.
Protocol: [3]
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Preparation: Prepare a 0.01 M solution of 2-(4-Fluorophenyl)propan-2-amine in deionized water. Prepare a standardized 0.1 M HCl solution.
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Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.0 and pH 10.0) that bracket the expected pKa of the amine.
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Titration: Place a known volume of the amine solution into a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of titrant.
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Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol: [3]
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Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated by mixing them vigorously and allowing them to separate overnight.
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Partitioning: In a separatory funnel, combine a known volume of the n-octanol phase and the aqueous phase. Add a small, known amount of the compound stock solution.
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Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
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Separation & Quantification: Allow the phases to separate completely. Carefully collect a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or GC-MS.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and purity of volatile amines. Derivatization is often employed to improve chromatographic performance.[6]
Protocol: [6]
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Sample Preparation: Dissolve a small amount of the synthesized amine in a suitable solvent like ethyl acetate.
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Derivatization: To the sample solution, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This step converts the polar amine group into a less polar, more volatile derivative.
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GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
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Analysis: The compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized and detected by the mass spectrometer. The resulting retention time and mass spectrum are used to confirm the structure and assess purity.
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel amine compound like 2-(4-Fluorophenyl)propan-2-amine.
